molecular formula C14H11BrO3S B6339358 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid CAS No. 365542-85-4

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid

Cat. No.: B6339358
CAS No.: 365542-85-4
M. Wt: 339.21 g/mol
InChI Key: SYFWYIKNPGCAEI-AATRIKPKSA-N
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Description

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid is a heteroaromatic compound featuring a benzoic acid backbone substituted with a methoxy group at position 6 and a vinyl-linked 5-bromo-thiophene moiety at position 2. The bromothiophene group introduces steric bulk and electronic effects, while the methoxy group enhances solubility through polar interactions.

Properties

IUPAC Name

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3S/c1-18-11-4-2-3-9(13(11)14(16)17)5-6-10-7-8-12(15)19-10/h2-8H,1H3,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFWYIKNPGCAEI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C=CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)O)/C=C/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid exhibit significant anticancer properties. The bromothiophene moiety is particularly noted for its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .

Materials Science

Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. It can serve as a building block for organic semiconductors, which are essential for the development of flexible electronic devices, OLEDs (Organic Light Emitting Diodes), and solar cells .

Polymer Chemistry
The compound can be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance the material's electrical conductivity and thermal stability, making it suitable for advanced material applications .

Organic Synthesis

Building Block in Synthesis
As a versatile intermediate, this compound plays a crucial role in organic synthesis. It can be used to create various derivatives through functional group transformations, allowing chemists to design new molecules with tailored properties for specific applications .

Suzuki-Miyaura Coupling Reactions
The presence of the bromo group allows for effective coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in complex organic molecules. This makes it a valuable reagent in synthetic organic chemistry .

Compound NameSubstituentAnticancer ActivityAnti-inflammatory Activity
This compoundBromineHighModerate
2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acidChlorineModerateLow
2-[2-(5-Methyl-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acidMethylLowLow

Case Study: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of bromothiophene derivatives, including this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid depends on its specific application:

Comparison with Similar Compounds

Ethyl Ester Derivatives

  • Synthetic Relevance: Ethyl esters are often intermediates in drug synthesis, acting as prodrugs that hydrolyze to the active carboxylic acid form . Pricing: Available at €189–439 per 100–500 mg, indicating moderate synthetic accessibility .
  • Molecular Weight: 353.23 g/mol (vs. 339.21 g/mol for the methoxy-free acid), highlighting the impact of substituents on bulk .

Alternative Heterocyclic Substituents

  • 2-(2-(4-Chloro-thiazol-5-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester (CAS 365542-32-1):

    • Key Differences : Thiophene is replaced with a 4-chloro-thiazole ring. Thiazoles are more electron-deficient than thiophenes, altering electronic conjugation and binding interactions.
    • Molecular Weight : 323.80 g/mol (lower than bromothiophene analogs due to chlorine’s smaller atomic mass) .
  • 2-(2-(1H-Imidazol-2-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester :

    • Key Differences : The bromothiophene is substituted with an imidazole ring, introducing basicity and hydrogen-bonding capacity.
    • Molecular Weight : 272.3 g/mol, significantly lower due to the absence of bromine .

Functional Group Modifications

Carboxylic Acid vs. Ester

Property 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic Acid Ethyl Ester Analog (CAS 365542-34-3)
Molecular Weight 339.21 g/mol 353.27 g/mol
Polarity High (free carboxylic acid) Moderate (ester)
Stability Prone to decarboxylation at high temperatures More stable under acidic conditions
Applications Direct use in ionic interactions (e.g., salt formation) Prodrug or intermediate in synthesis

Halogen Substituent Effects

  • Bromo vs. Iodo :
    • 2-[2-(5-Iodo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester (CAS referenced in ):
  • Higher molecular weight (vs. bromo analogs) may reduce solubility.

  • Bromo vs. Chloro :

    • Chloro-substituted analogs (e.g., CAS 365542-32-1) exhibit lower molecular weights and altered electronic profiles, influencing reactivity in cross-coupling reactions .

Biological Activity

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a methoxy-substituted benzoic acid moiety. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15BrO3S\text{C}_{16}\text{H}_{15}\text{BrO}_3\text{S}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This is often achieved through methods such as the Gewald reaction.
  • Bromination : The thiophene ring is brominated using reagents like thionyl chloride.
  • Vinylation : A vinyl group is introduced, commonly via a palladium-catalyzed reaction.
  • Coupling with Benzoic Acid : The final step involves esterification with a methoxy-substituted benzoic acid derivative.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thiophene derivatives can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
Reference Drug (Ciprofloxacin)0.7 - 190.2Various

Note: Specific MIC values for the compound are still under investigation.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar thiophene derivatives have been reported to inhibit inflammatory pathways, making them candidates for further research in inflammatory disease treatment.

The exact mechanism of action for this compound remains to be fully elucidated; however, it likely involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : It may affect cellular signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted on similar compounds demonstrated that modifications in the thiophene ring significantly affected their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that electron-withdrawing groups enhance antimicrobial potency, suggesting that the bromine substitution in our compound could play a critical role in its biological activity .
  • In Vivo Studies : Preliminary in vivo studies have indicated that compounds with similar structures may reduce inflammation and tumor growth in animal models, warranting further exploration into their therapeutic potential .

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